Thiostrepton

Catalog No.
S545257
CAS No.
1393-48-2
M.F
C3H7NO2
M. Wt
1664.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiostrepton

CAS Number

1393-48-2

Product Name

Thiostrepton

IUPAC Name

N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11Z)-37-butan-2-yl-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C3H7NO2

Molecular Weight

1664.9 g/mol

InChI

InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15-

InChI Key

QNAYBMKLOCPYGJ-REOHCLBHSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C

Solubility

164000 mg/L (at 25 °C)
164 mg/mL at 25 °C
Solubility in cold 80% ethanol = 0.2%
Slightly soluble in ethanol, pyridine; insoluble in ether, acetone
In water, 1.64X10+5 mg/L at 25 °C
204 mg/mL
Solublein water
Slightly soluble (in ethanol)

Synonyms

Abufène, Alanine, Alanine, L Isomer, Alanine, L-Isomer, L Alanine, L-Alanine, L-Isomer Alanine

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)NC(=C)C(=O)N[C@H](C(=O)N[C@]23CCC(=N[C@@H]2C4=CSC(=N4)[C@H]([C@H](OC(=O)C5=NC6=C(C=C[C@H]([C@@H]6O)N1)C(=C5)[C@H](C)O)C)NC(=O)C7=CSC(=N7)[C@@H](NC(=O)[C@H]8CSC(=N8)/C(=C/C)/NC(=O)[C@@H](NC(=O)C9=CSC3=N9)[C@@H](C)O)[C@@](C)([C@@H](C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C

Description

The exact mass of the compound Thiostrepton is 89.0477 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 164000 mg/l (at 25 °c)164 mg/ml at 25 °csolubility in cold 80% ethanol = 0.2%slightly soluble in ethanol, pyridine; insoluble in ether, acetonein water, 1.64x10+5 mg/l at 25 °c204 mg/mlsolublein waterslightly soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759821. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptides, Cyclic. It belongs to the ontological category of alanine zwitterion in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Combating Antibiotic Resistance

Thiostrepton works by disrupting protein synthesis in bacteria, a different mechanism of action compared to many common antibiotics. This difference makes it effective against bacteria that have developed resistance to other drugs, including some multi-drug resistant (MDR) strains [1]. Research suggests it could be a valuable tool in the fight against antibiotic resistance, a growing global health threat [1].

Unveiling Complex Biosynthesis

The discovery of the genes responsible for thiostrepton production revealed a surprisingly complex process. The molecule undergoes a staggering 19 different modifications after being initially produced as a peptide [1]. This complex biosynthetic pathway is a subject of scientific research, offering insights into how bacteria can create such intricate molecules [1].

Anti-malarial and Anti-cancer Properties

Beyond its antibacterial effects, research suggests thiostrepton may have potential applications against malaria and cancer. Studies have shown it to be effective against malaria parasites in laboratory settings [2]. Additionally, some research indicates it may have anti-cancer properties, although further investigation is needed [3].

  • [1] Researchers identify genes for thiostrepton, a powerful drug whose use is now limited
  • [2] The current status of antimalarial drug discovery NCBI: )
  • [3] Thiostrepton and its analogs as promising anticancer agents )

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

OtherSolid
Solid
White crystalline powder; odourless

Color/Form

Orthorhombic crystals from water
White crystalline powde

XLogP3

0.6

Exact Mass

89.0477

Boiling Point

250 °C (sublimes)

Density

1.432 g/cu cm at 22 °C

LogP

-2.85
-2.85
log Kow = -2.85

Odor

Odorless

Appearance

Solid powder

Melting Point

300 dec °C
Mp 297 ° dec.
297 °C (decomposes)
300°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HR4S203Y18

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Used for protein synthesis.
Treatment of Multiple Myeloma
Parenteral nutrition
Supplementation of amino-acids where parenteral nutrition is required.

Therapeutic Uses

Exptl Ther: ... Therapy of acute water diarrhea is reported in 94 male patients, aged 6-59 yr, of whom 49 were given a standard dextrose (glucose) based formula, to a total dose of 105-1719 ml/kg, and 45 were given the same soln with added alanine 90 uM/l, to a total dose of 60-1035 ml/kg. All patients were also given iv injections of replacement soln and oral tetracycline. The median stool output/kg body weight during the initial 24 hr of treatment until diarrhea stopped was reduced in those given the soln containing alanine as compared to controls. Intake of oral rehydration soln was reduced in those given alanine. Two patients given alanine soln and 18 given the standard treatment required unscheduled rapid iv replacement soln to correct signs of dehydration during oral therapy.
DIETARY SUPPLEMENT
Used in pharmaceutical preparations for injection or infusion; dietary supplement and flavor compounds in maillard reaction products; stimulant of glucagon secretion

Pharmacology

Is an important source of energy for muscle tissue, the brain and central nervous system; strengthens the immune system by producing antibodies; helps in the metabolism of sugars and organic acids.
Alanine is a small non-essential amino acid in humans, Alanine is one of the most widely used for protein construction and is involved in the metabolism of tryptophan and vitamin pyridoxine. Alanine is an important source of energy for muscles and central nervous system, strengthens the immune system, helps in the metabolism of sugars and organic acids, and displays a cholesterol-reducing effect in animals. (NCI04)

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

L-Alanine is a non-essential amino acid that occurs in high levels in its free state in plasma. It is produced from pyruvate by transamination. It is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system. BCAAs are used as a source of energy for muscle cells. During prolonged exercise, BCAAs are released from skeletal muscles and their carbon backbones are used as fuel, while their nitrogen portion is used to form another amino acid, Alanine. Alanine is then converted to Glucose by the liver. This form of energy production is called the Alanine-Glucose cycle, and it plays a major role in maintaining the body's blood sugar balance.

Vapor Pressure

1.05X10-7 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

18875-37-1
77160-91-9
130380-93-7
56-41-7

Associated Chemicals

(1)-Alanine hydrochloride;6003-05-0
(DL)-Alanine (dl); 302-72-7
(D)-Alanine; 338-69-2

Wikipedia

Thiostrepton

Dates

Modify: 2023-08-15
1: Guo J, Zhang X, Lu X, Liu W, Chen Z, Li J, Deng L, Wen Y. SAV4189, a MarR-Family Regulator in Streptomyces avermitilis, Activates Avermectin Biosynthesis. Front Microbiol. 2018 Jun 26;9:1358. doi: 10.3389/fmicb.2018.01358. eCollection 2018. PubMed PMID: 30013524; PubMed Central PMCID: PMC6036246.
2: de Bruijn AD, Roelfes G. Chemical Modification of Dehydrated Amino Acids in Natural Antimicrobial Peptides by Photoredox Catalysis. Chemistry. 2018 Jun 25. doi: 10.1002/chem.201803144. [Epub ahead of print] PubMed PMID: 29939448.
3: Siraj AK, Pratheeshkumar P, Parvathareddy SK, Qadri Z, Thangavel S, Ahmed S, Al-Dayel F, Tulbah A, Ajarim D, Al-Kuraya KS. FoxM1 is an independent poor prognostic marker and therapeutic target for advanced Middle Eastern breast cancer. Oncotarget. 2018 Apr 3;9(25):17466-17482. doi: 10.18632/oncotarget.24739. eCollection 2018 Apr 3. PubMed PMID: 29707121; PubMed Central PMCID: PMC5915129.
4: Kalathil D, Prasad M, Chelladurai M, John S, Nair AS. Thiostrepton degrades mutant p53 by eliciting an autophagic response in SW480 cells. J Cell Physiol. 2018 Oct;233(10):6938-6950. doi: 10.1002/jcp.26601. Epub 2018 Apr 17. PubMed PMID: 29665004.
5: Dai Z, Zhu MM, Peng Y, Jin H, Machireddy N, Qian Z, Zhang X, Zhao YY. Endothelial and Smooth Muscle Cell Interaction via FoxM1 Signaling Mediates Vascular Remodeling and Pulmonary Hypertension. Am J Respir Crit Care Med. 2018 Apr 17. doi: 10.1164/rccm.201709-1835OC. [Epub ahead of print] PubMed PMID: 29664678.
6: Qureshi AA, Zuvanich EG, Khan DA, Mushtaq S, Silswal N, Qureshi N. Proteasome inhibitors modulate anticancer and anti-proliferative properties via NF-kB signaling, and ubiquitin-proteasome pathways in cancer cell lines of different organs. Lipids Health Dis. 2018 Apr 2;17(1):62. doi: 10.1186/s12944-018-0697-5. PubMed PMID: 29606130; PubMed Central PMCID: PMC5879737.
7: Fang P, Madden JA, Neums L, Moulder RK, Forrest ML, Chien J. Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. Mol Cancer Res. 2018 Jun;16(6):961-973. doi: 10.1158/1541-7786.MCR-17-0607. Epub 2018 Mar 15. PubMed PMID: 29545475.
8: Rizvi S, Fischbach SR, Bronk SF, Hirsova P, Krishnan A, Dhanasekaran R, Smadbeck JB, Smoot RL, Vasmatzis G, Gores GJ. YAP-associated chromosomal instability and cholangiocarcinoma in mice. Oncotarget. 2017 Dec 22;9(5):5892-5905. doi: 10.18632/oncotarget.23638. eCollection 2018 Jan 19. PubMed PMID: 29464042; PubMed Central PMCID: PMC5814182.
9: Pratheeshkumar P, Divya SP, Parvathareddy SK, Alhoshani NM, Al-Badawi IA, Tulbah A, Al-Dayel F, Siraj AK, Al-Kuraya KS. FoxM1 and β-catenin predicts aggressiveness in Middle Eastern ovarian cancer and their co-targeting impairs the growth of ovarian cancer cells. Oncotarget. 2017 Dec 16;9(3):3590-3604. doi: 10.18632/oncotarget.23338. eCollection 2018 Jan 9. PubMed PMID: 29423068; PubMed Central PMCID: PMC5790485.
10: Tabatabaei-Dakhili SA, Aguayo-Ortiz R, Domínguez L, Velázquez-Martínez CA. Untying the knot of transcription factor druggability: Molecular modeling study of FOXM1 inhibitors. J Mol Graph Model. 2018 Mar;80:197-210. doi: 10.1016/j.jmgm.2018.01.009. Epub 2018 Jan 31. PubMed PMID: 29414039.
11: Jin P, Chen FX, Li YZ, Zhang QQ, Zhang J. The clinical and experimental research on the treatment of endometriosis with thiostrepton. Anticancer Agents Med Chem. 2018 Jan 7. doi: 10.2174/1871520618666180108100211. [Epub ahead of print] PubMed PMID: 29308746.
12: Bourgeois A, Lambert C, Habbout K, Ranchoux B, Paquet-Marceau S, Trinh I, Breuils-Bonnet S, Paradis R, Nadeau V, Paulin R, Provencher S, Bonnet S, Boucherat O. FOXM1 promotes pulmonary artery smooth muscle cell expansion in pulmonary arterial hypertension. J Mol Med (Berl). 2018 Feb;96(2):223-235. doi: 10.1007/s00109-017-1619-0. Epub 2017 Dec 30. PubMed PMID: 29290032.
13: Toda H, Itoh N. Development of a Novel Escherichia coli-Kocuria Shuttle Vector Using the Cryptic pKPAL3 Plasmid from K. palustris IPUFS-1 and Its Utilization in Producing Enantiopure (S)-Styrene Oxide. Front Microbiol. 2017 Nov 27;8:2313. doi: 10.3389/fmicb.2017.02313. eCollection 2017. PubMed PMID: 29230202; PubMed Central PMCID: PMC5711781.
14: Watari A, Kodaka M, Matsuhisa K, Sakamoto Y, Hisaie K, Kawashita N, Takagi T, Yamagishi Y, Suzuki H, Tsujino H, Yagi K, Kondoh M. Identification of claudin-4 binder that attenuates tight junction barrier function by TR-FRET-based screening assay. Sci Rep. 2017 Nov 6;7(1):14514. doi: 10.1038/s41598-017-15108-y. PubMed PMID: 29109448; PubMed Central PMCID: PMC5674027.
15: Wang H, Zhao G, Ding X. Morphology engineering of Streptomyces coelicolor M145 by sub-inhibitory concentrations of antibiotics. Sci Rep. 2017 Oct 16;7(1):13226. doi: 10.1038/s41598-017-13493-y. PubMed PMID: 29038577; PubMed Central PMCID: PMC5643529.
16: Key HM, Miller SJ. Site- and Stereoselective Chemical Editing of Thiostrepton by Rh-Catalyzed Conjugate Arylation: New Analogues and Collateral Enantioselective Synthesis of Amino Acids. J Am Chem Soc. 2017 Nov 1;139(43):15460-15466. doi: 10.1021/jacs.7b08775. Epub 2017 Oct 20. PubMed PMID: 28975793; PubMed Central PMCID: PMC5736372.
17: Chen Y, Kaji A, Kaji H, Cooperman BS. The kinetic mechanism of bacterial ribosome recycling. Nucleic Acids Res. 2017 Sep 29;45(17):10168-10177. doi: 10.1093/nar/gkx694. PubMed PMID: 28973468; PubMed Central PMCID: PMC5737721.
18: Niu H, Yee R, Cui P, Tian L, Zhang S, Shi W, Sullivan D, Zhu B, Zhang W, Zhang Y. Identification of Agents Active against Methicillin-Resistant Staphylococcus aureus USA300 from a Clinical Compound Library. Pathogens. 2017 Sep 20;6(3). pii: E44. doi: 10.3390/pathogens6030044. PubMed PMID: 28930155; PubMed Central PMCID: PMC5618001.
19: Lai CY, Su YW, Lin KI, Hsu LC, Chuang TH. Natural Modulators of Endosomal Toll-Like Receptor-Mediated Psoriatic Skin Inflammation. J Immunol Res. 2017;2017:7807313. doi: 10.1155/2017/7807313. Epub 2017 Aug 13. Review. PubMed PMID: 28894754; PubMed Central PMCID: PMC5574364.
20: Lin Z, Ji J, Zhou S, Zhang F, Wu J, Guo Y, Liu W. Processing 2-Methyl-l-Tryptophan through Tandem Transamination and Selective Oxygenation Initiates Indole Ring Expansion in the Biosynthesis of Thiostrepton. J Am Chem Soc. 2017 Sep 6;139(35):12105-12108. doi: 10.1021/jacs.7b05337. Epub 2017 Aug 23. PubMed PMID: 28820583.

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